molecular formula C9H21NO B15253655 1-Amino-2,4,5-trimethylhexan-3-ol

1-Amino-2,4,5-trimethylhexan-3-ol

Cat. No.: B15253655
M. Wt: 159.27 g/mol
InChI Key: RJCQBLKXAZQUTF-UHFFFAOYSA-N
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Description

1-Amino-2,4,5-trimethylhexan-3-ol is an organic compound with the molecular formula C9H21NO It is a derivative of hexanol, featuring an amino group and three methyl groups attached to the hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2,4,5-trimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylhexan-3-one with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure reactors and efficient catalysts to achieve high yields and purity. The choice of solvents and reaction conditions is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,4,5-trimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Modified amines or alcohols.

    Substitution: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

1-Amino-2,4,5-trimethylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-2,4,5-trimethylhexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in enzymatic reactions, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2,5,5-trimethylhexan-3-ol: Similar structure but with different methyl group positions.

    1-Amino-2,4,4-trimethylhexan-3-ol: Another isomer with a different arrangement of methyl groups.

Uniqueness

1-Amino-2,4,5-trimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-amino-2,4,5-trimethylhexan-3-ol

InChI

InChI=1S/C9H21NO/c1-6(2)8(4)9(11)7(3)5-10/h6-9,11H,5,10H2,1-4H3

InChI Key

RJCQBLKXAZQUTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C(C)CN)O

Origin of Product

United States

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